Product packaging for (S)-2-HYDROXYBUTYL P-TOSYLATE(Cat. No.:)

(S)-2-HYDROXYBUTYL P-TOSYLATE

Cat. No.: B8771803
M. Wt: 244.31 g/mol
InChI Key: UVSOURZMHXZMJW-UHFFFAOYSA-N
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Description

Significance of Chiral Tosylates as Synthetic Intermediates

In organic synthesis, the ability to transform one functional group into another is fundamental. Alcohols, while common, are often unreactive in substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and therefore a poor leaving group. masterorganicchemistry.com To overcome this, the hydroxyl group can be converted into a sulfonate ester, such as a p-toluenesulfonate, more commonly known as a tosylate (Ts). masterorganicchemistry.com This transformation is a cornerstone of synthetic strategy for several key reasons:

Enhanced Reactivity: The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group. This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack. masterorganicchemistry.com

Stereochemical Integrity: A crucial advantage of forming a tosylate is that the process of converting an alcohol to a tosylate using tosyl chloride (TsCl) does not affect the stereochemistry of the alcohol's chiral center. masterorganicchemistry.com This retention of configuration is vital when dealing with chiral molecules, where specific three-dimensional arrangements are essential for the final product's biological activity or properties.

Versatility in Reactions: Once formed, alkyl tosylates can undergo a wide array of substitution and elimination reactions, similar to alkyl halides. masterorganicchemistry.comorganic-chemistry.org This allows chemists to introduce a variety of new functional groups with a high degree of control.

Application in Complex Synthesis: Chiral tosylates are pivotal intermediates in the synthesis of complex, high-value molecules like natural products and pharmaceuticals. researchgate.netnih.gov They serve as precursors that allow for the controlled construction of new stereocenters and the assembly of intricate molecular frameworks. mdpi.com For instance, they have been employed in the synthesis of fragments of antibiotics and other biologically active compounds. mdpi.com

The strategic use of chiral tosylates enables chemists to design efficient and stereoselective synthetic routes, which is particularly important as most biological targets are themselves chiral and interact specifically with only one enantiomer of a drug.

Overview of (S)-2-Hydroxybutyl p-Tosylate as a Chiral Building Block

This compound, also known as [(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate (B104242), is a prime example of a chiral building block. chemicalbook.comlookchem.com Chiral building blocks are relatively simple molecules that possess one or more chiral centers and are used as starting materials for the synthesis of more complex, enantiomerically pure compounds. sigmaaldrich.comsigmaaldrich.com The structure of this compound is bifunctional, containing both a primary tosylate at one end of its four-carbon chain and a secondary hydroxyl group at the chiral center (C2).

This dual functionality makes it a versatile synthetic intermediate. The tosylate group can serve as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can be used for other transformations, such as oxidation or etherification. The specific "(S)" configuration at the chiral center allows for the introduction of this precise stereochemistry into a target molecule.

Below are the key chemical properties of this compound.

PropertyValue
CAS Number 143731-32-2 chemicalbook.combioruler.netalfa-chemistry.com
Molecular Formula C11H16O4S bioruler.net
Molecular Weight 244.31 g/mol bioruler.net
Appearance White/off-white or light yellow solid lookchem.com
IUPAC Name [(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate lookchem.com

The application of this compound as a chiral building block allows for the efficient and stereocontrolled synthesis of advanced organic molecules, contributing significantly to the fields of pharmaceutical development and materials science. lookchem.comacs.orgbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4S B8771803 (S)-2-HYDROXYBUTYL P-TOSYLATE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

2-hydroxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3

InChI Key

UVSOURZMHXZMJW-UHFFFAOYSA-N

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

Synthetic Methodologies for S 2 Hydroxybutyl P Tosylate and Enantiomeric Analogues

General Principles of Hydroxyl Group Tosylation in Chiral Alcohols

The conversion of a hydroxyl group into a p-toluenesulfonate (tosylate) group is a fundamental transformation in organic synthesis. This process enhances the leaving group ability of the oxygen atom, facilitating subsequent nucleophilic substitution or elimination reactions. chemistryscore.commasterorganicchemistry.com When dealing with chiral alcohols, the primary goal is to achieve this transformation with high stereospecificity, typically with retention of the original stereochemistry at the chiral center. chemistryscore.com

Role of p-Toluenesulfonyl Chloride and Sulfonyl Anhydrides

The most common reagent for tosylation is p-toluenesulfonyl chloride (TsCl). chemistryscore.commasterorganicchemistry.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of TsCl, leading to the displacement of the chloride ion. orgosolver.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. masterorganicchemistry.com

The mechanism of tosylation with TsCl proceeds in a way that the C-O bond of the alcohol remains intact, ensuring that the configuration of the chiral center is preserved. libretexts.orglibretexts.org A lone pair of electrons from the alcohol's hydroxyl group attacks the sulfur atom of TsCl. Subsequently, the chloride ion is expelled, and a base, such as pyridine (B92270), deprotonates the positively charged oxygen to form the final alkyl tosylate. chemistryscore.comorgosolver.com

While TsCl is widely used, p-toluenesulfonic anhydride (B1165640) can also be employed for tosylation. Sulfonyl anhydrides are generally more reactive than their corresponding chlorides and can be advantageous in certain situations, though TsCl remains the more common choice due to its availability and cost-effectiveness.

Optimization of Base and Solvent Systems in Stereoretentive Tosylation

The choice of base and solvent is crucial for optimizing the tosylation reaction, particularly for maintaining stereochemical integrity. Pyridine is a frequently used base as it also serves as the solvent. masterorganicchemistry.comlibretexts.orglibretexts.org It effectively neutralizes the HCl generated during the reaction, preventing potential side reactions and decomposition of the product. masterorganicchemistry.com Other amine bases like triethylamine (B128534) can also be employed. mdpi.comresearchgate.net

The solvent system can influence the reaction rate and selectivity. Dichloromethane is another common solvent, often used in conjunction with a base like triethylamine. mdpi.comresearchgate.net The optimization of these conditions, including reaction temperature and time, is essential to achieve high yields and prevent any loss of enantiomeric purity. For instance, reactions are often run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. libretexts.orgmdpi.com The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC).

Enantioselective Synthesis Strategies for (S)-2-Hydroxybutyl p-Tosylate

Achieving the desired (S)-enantiomer of 2-Hydroxybutyl p-Tosylate with high enantiomeric excess (ee) requires specific enantioselective synthetic strategies. These methods are designed to either selectively react with one enantiomer from a racemic mixture or to create the desired stereocenter from a prochiral precursor.

Enzymatic Kinetic Resolution and Asymmetric Transesterification

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic alcohol. nih.govresearchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus resolved.

In the context of synthesizing this compound, a racemic mixture of 2-butanol (B46777) can be subjected to enzymatic acylation. For example, using a lipase (B570770) like Novozym 435® and an acyl donor (e.g., an acid or ester), the enzyme will selectively acylate the (R)-enantiomer of 2-butanol, leaving the (S)-2-butanol unreacted. nih.govresearchgate.netiitkgp.ac.in The unreacted (S)-2-butanol can then be separated and subsequently tosylated to yield this compound. Studies have shown that using vinyl acetate (B1210297) as the acyl donor can lead to high enantiomeric excess of the remaining (S)-2-butanol. nih.goviitkgp.ac.in

Enzyme Acyl Donor Substrate Product Enantiomeric Excess (ee) of Substrate
Novozym 435®Vinyl Acetate(R,S)-2-Butanol(R)-2-Butyl Acetate & (S)-2-Butanol~90% at 90 min nih.goviitkgp.ac.in
Novozym 435®Carboxylic Acids(R,S)-2-Butanol(R)-2-Butyl Ester & (S)-2-Butanol~60% at 180 min nih.goviitkgp.ac.in

Derivatization from Optically Active Precursors

An alternative and often more direct approach is to start with an already optically active precursor. A common precursor for this compound is (S)-2-butanol. The direct tosylation of (S)-2-butanol with p-toluenesulfonyl chloride in the presence of a suitable base like pyridine will yield the desired this compound with retention of stereochemistry. nih.govresearchgate.net

Another strategy involves the derivatization of other chiral molecules. For example, chiral propylene (B89431) oxide can be used as a starting material. researchgate.net Ring-opening of (S)-propylene oxide can lead to chiral secondary alcohols which can then be tosylated. This method is valuable for creating a variety of chiral building blocks. researchgate.net

Chemical derivatization is a broad technique used to modify a functional group in a molecule to make it suitable for a particular analytical method or to enhance its reactivity for subsequent synthetic steps. science.govresearchgate.net In this context, the tosylation of (S)-2-butanol is a form of derivatization that activates the hydroxyl group.

Stereospecific Approaches to Chiral Tosylate Formation

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. The tosylation of a chiral alcohol is a classic example of a stereospecific reaction where the configuration of the chiral center is retained. chemistryscore.comnih.gov

The key to the stereospecificity of the tosylation reaction is that the carbon-oxygen bond of the alcohol is not broken during the process. libretexts.orglibretexts.org The reaction occurs at the oxygen atom of the hydroxyl group, which attacks the sulfur atom of the tosyl chloride. The subsequent deprotonation by a base does not affect the chiral carbon. This principle is fundamental to the synthesis of enantiomerically pure tosylates from chiral alcohols.

Recent advances have also explored stereospecific cross-coupling reactions of alkyl tosylates, demonstrating the utility of these chiral building blocks in constructing complex molecules with high enantiospecificity. nih.gov

Controlled Regioselective Tosylation in Polyols (Relevant to the 2-hydroxyl group)

The synthesis of molecules like this compound, which is derived from a polyol (specifically, (S)-butane-1,2-diol), presents a significant challenge in selectively functionalizing one hydroxyl group while leaving another unprotected. rsc.org Polyols contain multiple hydroxyl groups with similar reactivity, making regioselective tosylation a critical step for creating specific building blocks. rsc.orgnih.gov The goal is to introduce a p-toluenesulfonyl (tosyl) group at a predetermined position, which transforms the hydroxyl into an excellent leaving group for subsequent nucleophilic substitution reactions. sigmaaldrich.cnkhanacademy.org For this compound, this involves the selective tosylation of the primary hydroxyl group of (S)-butane-1,2-diol, leaving the chiral secondary hydroxyl group at the C2 position free.

Several catalytic strategies have been developed to address the challenge of regioselectivity in polyol functionalization. Organotin-mediated reactions are a prominent method. researchgate.net The process typically involves the formation of a dibutylstannylene acetal (B89532) intermediate by reacting the diol with dibutyltin (B87310) oxide. researchgate.netrsc.org This intermediate then reacts with tosyl chloride. The activation of the hydroxyl groups via the stannylene acetal allows for controlled tosylation, which often shows a kinetic preference for the less sterically hindered primary hydroxyl group in a 1,2-diol. rsc.org A study on carbohydrate polyols demonstrated that using catalytic dibutyltin oxide with other reagents could achieve regioselective tosylation of secondary hydroxyl groups under solvent-free conditions. mdpi.com The choice of reaction conditions and reagents can influence which hydroxyl group is targeted. nih.govrsc.org

Organoboron catalysts, particularly borinic acids, also offer a powerful tool for the regioselective functionalization of diols. rsc.org Diphenylborinic acid, for instance, can form a reversible complex with a diol substrate, activating one hydroxyl group for subsequent reaction. rsc.org This method avoids the use of stoichiometric organotin reagents, which are associated with toxicity concerns. acs.org Research has shown that borinic acid catalysts can direct the selective acylation and, by extension, tosylation of diols by differentiating between the steric and electronic environments of the various hydroxyl groups. rsc.org

The table below summarizes key findings from research on regioselective tosylation relevant to polyol substrates.

Table 1: Methodologies for Regioselective Tosylation of Polyols

Catalyst System Substrate Type Selectivity Principle Key Findings & Conditions
Dibutyltin oxide / TBAB / DIPEA Carbohydrate Polyols Stannylene acetal formation and activation Selective tosylation of a secondary equatorial hydroxyl group was achieved at 75°C under solvent-free conditions. mdpi.com
Dibutyltin dichloride Diols and Polyols Catalytic stannylene acetal formation Effective for regioselective alkylation, with principles applicable to tosylation, using a catalytic amount of the tin source. researchgate.net
Borinic Acid Derivatives Terminal 1,2-Diols Reversible complexation and activation Organocatalyst forms a borinate species that directs nucleophilic attack, enabling high regioselectivity in functionalization. rsc.org
Iron(III) Chloride Monosaccharides Lewis acid catalysis Catalytic amounts of FeCl₃ can mediate site-selective protection of polyols, offering an alternative to tin-based reagents. acs.org

Note: TBAB = Tetrabutylammonium bromide; DIPEA = N,N-Diisopropylethylamine.

Scaling Up Considerations for Enantiopure Tosylate Production

Transitioning the synthesis of an enantiopure tosylate like this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be systematically addressed to ensure the process is efficient, economically viable, and safe. chiralpedia.comescholarship.org The primary goal is to maintain the high enantioselectivity and chemical purity achieved at the bench scale while handling significantly larger quantities of materials. numberanalytics.com

A major consideration is the cost and availability of starting materials and catalysts. numberanalytics.com Chiral starting materials, such as enantiopure diols, and the catalysts used in asymmetric synthesis can be expensive. numberanalytics.comnumberanalytics.com Therefore, process optimization is crucial to maximize yield and minimize waste. This includes fine-tuning reaction parameters such as temperature, pressure, solvent choice, and reagent stoichiometry. numberanalytics.com For instance, a scalable, solvent-free method for tosylation using potassium carbonate or potassium hydroxide (B78521) as a base has been reported, which simplifies the process and reduces solvent waste, making it more environmentally friendly. researchgate.net

The table below outlines common challenges in scaling up enantiopure tosylate production and the corresponding strategies to mitigate them.

Table 2: Challenges and Mitigation Strategies in Scaling Up Enantiopure Tosylate Production

Challenge Mitigation Strategy Rationale & Benefit
High Cost of Chiral Catalysts Develop recyclable or immobilized catalysts; optimize catalyst loading. chiralpedia.comnumberanalytics.com Reduces overall process cost and improves sustainability. chiralpedia.com
Maintaining Enantioselectivity Optimize reaction conditions (temperature, solvent, pressure); use robust catalytic systems. chiralpedia.comnumberanalytics.com Ensures the final product meets the required stereochemical purity, which is critical for its intended application. chiralpedia.com
Inefficient Reactions/Low Yields Conduct process optimization studies; explore alternative synthetic routes or solvent-free conditions. researchgate.net Maximizes product output from a given amount of starting material, enhancing economic viability.
Difficult Purification Develop scalable purification methods like crystallization or distillation instead of chromatography. acs.orgorgsyn.org Reduces production costs and time associated with downstream processing.
Formation of Byproducts/Impurities Adjust reaction conditions to minimize side reactions; design efficient workup procedures. princeton.edu Simplifies purification and ensures the final product's quality and consistency.
Use of Toxic/Hazardous Reagents Substitute hazardous reagents (e.g., Tf₂O) with safer, more economical alternatives (e.g., TsCl). orgsyn.org Improves process safety and reduces environmental impact and cost.

Note: Tf₂O = Trifluoromethanesulfonic anhydride; TsCl = p-Toluenesulfonyl chloride.

Reactivity and Transformation Chemistry of S 2 Hydroxybutyl P Tosylate

Nucleophilic Substitution Reactions at the Tosylated Carbon Center

The tosylate group, being the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), is an excellent leaving group, far superior to the hydroxide (B78521) ion of the parent alcohol. ucalgary.ca This property makes (S)-2-hydroxybutyl p-tosylate highly susceptible to nucleophilic substitution reactions at the carbon atom bearing the tosylate. These reactions typically proceed via an S\N2 mechanism, especially given that it is a secondary tosylate. ucalgary.ca

A hallmark of the S\N2 reaction is the inversion of stereochemistry at the reaction center. numberanalytics.com This occurs because the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. openstax.orglibretexts.org This "backside attack" leads to a transition state where the carbon atom is pentacoordinate, ultimately resulting in an inversion of the three-dimensional arrangement of the substituents, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.com

For this compound, an S\N2 reaction with a nucleophile will yield a product with the (R) configuration. numberanalytics.com The stereospecificity of this reaction is crucial in asymmetric synthesis, allowing for the controlled formation of chiral centers. numberanalytics.com The rate of these bimolecular reactions is dependent on the concentration of both the substrate and the nucleophile. openstax.orglibretexts.org

For instance, the reaction of (R)-2-bromobutane with sodium hydroxide results in the formation of (S)-2-butanol, illustrating this stereochemical inversion. numberanalytics.com Similarly, reacting this compound with a suitable nucleophile will lead to the corresponding (R)-product.

This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The tosylate group is readily displaced by nucleophiles such as azides, halides, and cyanides. organic-chemistry.orgmasterorganicchemistry.com

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile and reacts efficiently with alkyl tosylates to form alkyl azides. masterorganicchemistry.com This reaction is a key step in the synthesis of primary amines, as the resulting azide can be easily reduced. masterorganicchemistry.com Microwave-promoted nucleophilic substitution of alkyl tosylates with alkali azides in aqueous media has been shown to be a practical and efficient method for this transformation. organic-chemistry.org

Halides: Halide ions (e.g., Cl⁻, Br⁻, I⁻) can act as nucleophiles, displacing the tosylate group to form the corresponding alkyl halides. The reactivity of the halide ions as nucleophiles generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻ in polar aprotic solvents. numberanalytics.com

Cyanides: The cyanide ion (CN⁻) is a potent nucleophile that reacts with alkyl tosylates to form nitriles. This reaction is significant as it extends the carbon chain and the resulting nitrile group can be further transformed into other functional groups like carboxylic acids or amines. masterorganicchemistry.com

The following table summarizes the S\N2 reactions of a generic secondary tosylate with these nucleophiles:

NucleophileProduct Functional Group
Azide (N₃⁻)Alkyl Azide
Halide (X⁻)Alkyl Halide
Cyanide (CN⁻)Nitrile (Alkyl Cyanide)

The presence of the hydroxyl group in this compound allows for the possibility of intramolecular nucleophilic attack. If the hydroxyl group is deprotonated to form an alkoxide, it can act as an internal nucleophile, attacking the carbon bearing the tosylate group. This intramolecular S\N2 reaction would lead to the formation of a cyclic ether, in this case, an epoxide.

While direct intramolecular cyclization of this compound itself is not extensively documented in the provided context, the principle of intramolecular nucleophilic displacement is a well-established synthetic strategy. mdpi.com For example, the treatment of a molecule containing both a hydroxyl group and a tosylate can lead to cyclization, as seen in the synthesis of various heterocyclic compounds. nih.govbeilstein-journals.org The regioselectivity of such cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. libretexts.org

Elimination Reactions for Alkene and Diene Formation

In addition to substitution, this compound can undergo elimination reactions, typically via an E2 mechanism, to form alkenes. ucsb.edu This reaction is promoted by strong, non-nucleophilic bases. The base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the tosylate group, leading to the formation of a double bond and the expulsion of the tosylate leaving group. ucsb.eduamazonaws.com

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the major product. amazonaws.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. ucsb.edu

A facile one-pot procedure for the elimination of tosylates to form terminal olefins involves heating the tosylate with sodium iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethoxyethane. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to tosylates derived from aldol (B89426) reactions to produce terminal alkenes and 1,3-dienes in high yields. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions

The C-O bond of the tosylate group in this compound can be activated by transition metal catalysts, enabling its participation in cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon bonds.

A notable example is the stereospecific, nickel-catalyzed reductive cross-coupling of chiral, non-racemic alkyl tosylates with allyl alcohols. nih.govunc.edu This reaction forges a new C-C bond while retaining the stereochemistry of the starting tosylate. The catalytic system typically consists of a simple nickel salt, such as NiCl₂, and a reductant. nih.govunc.edu

This cross-coupling delivers valuable allylation products with high levels of stereospecificity across a range of substrates. nih.govunc.edu The reaction is significant as it couples two readily available C-O electrophiles. nih.gov Studies suggest the in-situ formation of an allyl Grignard reagent as the active nucleophile in this process. nih.gov

The following table presents data from a study on the stereospecific allylation of a secondary alkyl tosylate with allyl alcohol under various conditions:

EntryVariation from Standard Conditions% Yield% Enantiospecificity (es)
1None8098
22 mol % Ni(acac)₂ instead of NiCl₂6598
32 mol % Ni(cod)₂ instead of NiCl₂6897
45 mol % NiCl₂8198
52.2 equiv MeMgCl instead of vinyl MgCl0
62.2 equiv PhMgCl instead of vinyl MgCl0
71.0 equiv vinyl MgCl3598
80 °C instead of rt6699
9No Et₂O7395
10No vinyl MgCl0
11No NiCl₂9

Yields determined by ¹H NMR spectroscopy of the crude reaction mixture using an internal standard. Enantiospecificity (es) = (ee_product / ee_substrate) × 100% determined by chiral SFC analysis. nih.gov

Phosphonylation and Other Bond-Forming Reactions

The tosylate group in this compound is an excellent leaving group, rendering the C1 carbon electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is harnessed in phosphonylation reactions, a key method for forming carbon-phosphorus (C-P) bonds.

In a typical phosphonylation, this compound is treated with a trivalent phosphorus nucleophile, such as a trialkyl phosphite (B83602), in an Arbuzov-type reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phosphite attacks the carbon bearing the tosylate group. This attack displaces the tosylate anion and forms a quasi-phosphonium salt intermediate. The tosylate anion, or another nucleophile present, then dealkylates the intermediate to yield the stable pentavalent phosphonate (B1237965) ester. Given the SN2 pathway, the reaction occurs with an inversion of configuration at the chiral center.

Alternatively, the C-P bond can be formed by reacting the tosylate with a pre-formed phosphonate anion or a related P(V) nucleophile. For instance, the sodium salt of a dialkyl phosphonate can displace the tosylate group to form the target phosphonate ester. This method is particularly useful in the synthesis of more complex phosphonates. acs.org The introduction of a phosphonate moiety is significant in medicinal chemistry, as phosphonates are stable mimics of phosphate (B84403) esters and are found in various biologically active compounds. acs.orgnih.gov

Beyond phosphonylation, the electrophilic nature of this compound facilitates other crucial bond-forming reactions. The tosylate can be displaced by a range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds, significantly expanding its synthetic utility.

Table 1: Examples of Bond-Forming Reactions with Tosylates

NucleophileReaction TypeProduct Functional GroupSignificance
P(OR)₃Arbuzov ReactionPhosphonate EsterForms C-P bonds, creates phosphate mimics. acs.org
NaIFinkelstein ReactionAlkyl IodideConverts tosylate to a more reactive halide. nih.gov
N₃⁻ (e.g., NaN₃)Azide SubstitutionAlkyl AzidePrecursor to amines via reduction.
CN⁻ (e.g., KCN)Nitrile SynthesisNitrileChain extension, precursor to carboxylic acids/amines.
R₂CuLiGilman Reagent CouplingAlkaneForms C-C bonds. pharmacy180.com

Applications in Palladium and Cobalt Catalysis

The tosylate group is a stable and effective activating group for carbon centers in transition-metal-catalyzed cross-coupling reactions. While aryl tosylates are more commonly used, alkyl tosylates like this compound are increasingly valuable substrates, particularly in stereospecific transformations catalyzed by cobalt and palladium. nih.govnih.gov

Cobalt Catalysis: Cobalt-catalyzed reactions have emerged as a powerful tool for the cross-coupling of alkyl electrophiles. These reactions often proceed under mild conditions and exhibit high functional group tolerance. For chiral, non-racemic secondary alkyl tosylates, cobalt catalysis can achieve high stereospecificity.

A notable application is the cobalt-catalyzed carbonylative cross-coupling of alkyl tosylates and dienes, which produces enantioenriched dienones. nih.gov The proposed mechanism involves an SN2 displacement of the tosylate by an anionic cobalt carbonyl complex, followed by migratory insertion of carbon monoxide and subsequent steps to yield the product with high retention of stereochemistry. nih.gov

Another significant cobalt-catalyzed transformation is the aminocarbonylation of unactivated alkyl tosylates. nih.govnih.gov This process provides a convergent and stereospecific route to enantioenriched amides, which are ubiquitous in pharmaceuticals and biologically active molecules. The reaction proceeds with excellent chemoselectivity and is tolerant of various functional groups. nih.gov The mechanism is thought to involve SN2 displacement of the tosylate by a cobaltate anion, CO migratory insertion, and nucleophilic displacement by the amine. nih.gov

Table 2: Cobalt-Catalyzed Reactions of Alkyl Tosylates

Reaction TypeCatalyst System (Example)Product TypeKey FeaturesReference
Carbonylative Coupling with DienesAnionic Cobalt Carbonyl ComplexDienonesStereospecific, mild conditions, low CO pressure. nih.gov
AminocarbonylationCo₂(CO)₈ / AmineAmidesStereospecific, broad amine scope, high chemoselectivity. nih.govnih.gov
Reductive Coupling with AlkenesCo(II) Complex / Zn Reductant1,4-Addition ProductsUses a mild reducing agent and a simple proton source (H₂O). rsc.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While initially developed for aryl halides, these methods have been extended to aryl and, more recently, alkyl tosylates. nih.govorganic-chemistry.org The use of tosylates is advantageous as they are readily prepared from alcohols, are often crystalline solids, and are more stable than triflates. nih.govnih.gov

Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations have been adapted for tosylate substrates. organic-chemistry.orgorganic-chemistry.orgchemrxiv.org The key to success often lies in the choice of a suitable phosphine (B1218219) ligand, which must be sufficiently electron-rich and bulky to promote the challenging oxidative addition of the C-OTs bond to the Pd(0) center. nih.govorganic-chemistry.org Although most reported examples focus on aryl tosylates, the development of these catalytic systems paves the way for the use of alkyl tosylates in similar transformations. For instance, palladium-catalyzed carbonylation of aryl tosylates provides an efficient route to esters, and similar reactivity with alkyl tosylates is an active area of research. organic-chemistry.org

Reductive Transformations of the Tosylate Group

The tosylate group can be completely removed and replaced with a hydrogen atom through reductive cleavage. This transformation effectively deoxygenates the parent alcohol, converting this compound into butane. The reaction is a powerful tool in synthesis for removing a hydroxyl group after it has served its purpose, for example, as a directing group or stereochemical controller.

The reduction of alkyl tosylates is typically achieved using powerful hydride-donating reagents. harvard.edu The reaction proceeds via an SN2 pathway, where a hydride ion (H⁻) acts as the nucleophile, attacking the carbon atom and displacing the tosylate leaving group. libretexts.orglibretexts.org This mechanism implies that if the carbon center were chiral and not adjacent to another chiral center, an inversion of configuration would be observed.

Commonly used reducing agents for this purpose include Lithium Aluminum Hydride (LiAlH₄) and Lithium Triethylborohydride (LiEt₃BH), also known as "Super-Hydride". pharmacy180.comharvard.edu LiEt₃BH is often more effective than LiAlH₄ for reducing tosylates, especially those derived from sterically hindered alcohols, providing higher yields and cleaner reactions. harvard.edu

Table 3: Reagents for the Reduction of Alkyl Tosylates to Alkanes

Reducing AgentAbbreviationTypical ConditionsNotesReference
Lithium Aluminum HydrideLiAlH₄ / LAHEthereal solvent (e.g., THF, Et₂O), refluxPowerful, unselective hydride source. Reduces many functional groups. pharmacy180.comlibretexts.orglibretexts.org
Lithium TriethylborohydrideLiEt₃BHTHF, room temperature"Super-Hydride"; highly reactive and often more efficient than LAH for tosylates. harvard.edu
Sodium BorohydrideNaBH₄High-polarity solvents (e.g., DMSO), elevated temp.Generally not reactive enough for tosylates under standard conditions.
Lithium BorohydrideLiBH₄Ethereal solventMore reactive than NaBH₄ but less so than LiAlH₄. harvard.edu

Mechanistic Investigations of Reactions Involving S 2 Hydroxybutyl P Tosylate

Elucidation of Reaction Pathways and Rate-Determining Steps

Reactions of (S)-2-hydroxybutyl p-tosylate, a secondary tosylate, can proceed through various pathways, primarily S(_N)1, S(_N)2, E1, and E2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

The tosylation of an alcohol itself is the initial step, converting the poor leaving group (-OH) into a much better one (-OTs). masterorganicchemistry.comchemistrysteps.com The mechanism for this transformation involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. chemistrysteps.comyoutube.com This is typically done in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemistrysteps.com

Once the tosylate is formed, its subsequent reactions are of primary interest. In S(_N)2 reactions , a nucleophile attacks the carbon atom bearing the tosylate group in a single, concerted step, leading to inversion of stereochemistry. youtube.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. The rate-determining step is the simultaneous bond-forming and bond-breaking event. youtube.com

In S(_N)1 reactions , the rate-determining step is the unimolecular dissociation of the tosylate group to form a secondary carbocation intermediate. chemistrysteps.comyoutube.com This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored by polar, protic solvents and weakly nucleophilic conditions.

Elimination reactions (E1 and E2) compete with substitution and lead to the formation of alkenes. The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the tosylate departs simultaneously. The rate is dependent on both the substrate and the base. The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 pathway, with the rate-determining step being the formation of this carbocation. A weak base then removes a proton in a subsequent step.

For secondary tosylates like this compound, a key factor in determining the pathway is the strength of the base/nucleophile. Strong, non-bulky nucleophiles favor the S(_N)2 pathway, while strong, sterically hindered bases favor the E2 pathway. Weak nucleophiles and weak bases in polar protic solvents tend to promote S(_N)1 and E1 reactions.

A potential side reaction during the synthesis of tosylates from alcohols using tosyl chloride can be the formation of an alkyl chloride. nih.govdntb.gov.ua This occurs when the initially formed tosylate is susceptible to nucleophilic attack by the chloride ion generated from tosyl chloride, a reaction that can be influenced by the solvent and substrate structure. nih.govnih.gov

Stereochemical Outcomes and Chiral Fidelity in Transformations

The stereochemistry of reactions involving the chiral center of this compound is a critical aspect of its utility in asymmetric synthesis. The stereochemical outcome is directly linked to the reaction mechanism.

The initial tosylation of (S)-2-butanol with tosyl chloride proceeds with retention of configuration . chemistrysteps.comlibretexts.org This is because the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the chiral center is not broken during this step. masterorganicchemistry.comlibretexts.org

Subsequent transformations of the resulting (S)-2-butyl tosylate exhibit distinct stereochemical consequences:

S(_N)2 Pathway : This mechanism proceeds with a complete inversion of configuration at the chiral center. chemistrysteps.comyoutube.com The nucleophile attacks the carbon atom from the side opposite to the tosylate leaving group (backside attack), resulting in a predictable and controlled stereochemical outcome. libretexts.org This high degree of chiral fidelity is a cornerstone of using tosylates in stereospecific synthesis.

S(_N)1 Pathway : This pathway leads to racemization . The formation of a planar sp²-hybridized carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability. chemistrysteps.com This results in a mixture of (R) and (S) products, eroding the stereochemical information of the starting material. For certain secondary systems, some degree of inversion may still be observed due to the formation of an ion pair where the departing leaving group partially shields one face of the carbocation.

The choice of reaction conditions is therefore paramount to maintaining chiral fidelity. To ensure a stereospecific outcome (inversion), conditions that strongly favor the S(_N)2 mechanism, such as using a strong nucleophile in a polar aprotic solvent, are essential.

Reaction PathwayStereochemical Outcome at Chiral CenterChiral Fidelity
Tosylation of (S)-2-butanolRetention of configurationHigh
S(_N)2 substitutionInversion of configurationHigh
S(_N)1 substitutionRacemization (or partial inversion)Low

Influence of Substrate Structure and Reaction Conditions on Reactivity

The reactivity of this compound is significantly influenced by both its inherent structure and the external reaction conditions.

Substrate Structure: Being a secondary tosylate, this compound is sterically more hindered than a primary tosylate but less so than a tertiary one. This intermediate steric hindrance makes it susceptible to both substitution (S(_N)2) and elimination (E2) reactions. The presence of β-hydrogens allows for elimination pathways to compete with substitution. The structure of the nucleophile/base is also critical; bulky bases will favor elimination over substitution due to steric hindrance at the electrophilic carbon center.

Reaction Conditions:

Solvent: The polarity and protic/aprotic nature of the solvent play a crucial role. Polar aprotic solvents (e.g., acetone, DMF) are known to accelerate S(_N)2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., water, ethanol) favor S(_N)1 and E1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.

Temperature: Higher temperatures generally favor elimination reactions over substitution. This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Nucleophile/Base: The nature of the nucleophile or base is arguably the most critical factor.

Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) favor the S(_N)2 pathway.

Strong, bulky bases (e.g., potassium tert-butoxide) favor the E2 pathway.

Weak nucleophiles/bases (e.g., H₂O, ROH) in conjunction with polar protic solvents favor S(_N)1 and E1 pathways.

Catalyst: The addition of certain catalysts can alter the reaction pathway. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the initial tosylation of the alcohol. nih.gov

In some cases, the tosyl group can be displaced by a chloride ion, which is formed during the tosylation reaction from tosyl chloride. nih.gov This subsequent reaction is influenced by factors such as the solvent and the electronic properties of the substrate. For example, electron-withdrawing groups on a benzyl (B1604629) alcohol can make the resulting tosylate more susceptible to this nucleophilic substitution by chloride. nih.gov

ConditionFavored Pathway(s)Rationale
Strong, non-bulky nucleophileS(_N)2Bimolecular attack is kinetically favored.
Strong, bulky baseE2Steric hindrance prevents substitution, favoring proton abstraction.
Weak nucleophile, polar protic solventS(_N)1 / E1Solvent stabilizes the carbocation intermediate.
High temperatureE1 / E2Elimination has a higher activation energy and is entropically favored.

Role of Lewis and Brønsted Acid Catalysts in Tosylate Transformations

While tosylates are already activated for nucleophilic substitution, Lewis and Brønsted acids can further influence their transformations, as well as related reactions involving the parent alcohol.

Lewis Acids: Lewis acids function as electron-pair acceptors. wikipedia.org In the context of tosylate chemistry, a Lewis acid can coordinate to one of the oxygen atoms of the sulfonate group. This coordination increases the polarization of the C-O bond and makes the tosylate group an even better leaving group, thereby accelerating reactions that proceed via a carbocation intermediate (S(_N)1/E1). Common Lewis acids like ZrCl₄, AlCl₃, and SnCl₄ can catalyze reactions of alcohols and their derivatives. mdma.ch For instance, ZrCl₄ has been shown to be an effective catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid, chemoselectively favoring primary alcohols over secondary ones. mdma.ch This demonstrates the ability of Lewis acids to activate the system towards tosylate formation.

Brønsted Acids: Brønsted acids are proton donors. In reactions involving alcohols, a Brønsted acid can protonate the hydroxyl group, converting it into a good leaving group (-OH₂⁺). researchgate.net This is a common strategy for dehydrative substitution reactions. While the tosylate group itself is an excellent leaving group and does not require protonation, Brønsted acid catalysis can be relevant in competing reactions or in the direct substitution of the alcohol if tosylation is incomplete. mdpi.com Some strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) itself, can be used in catalytic amounts to promote dehydrative substitutions of alcohols, which can be an alternative pathway to the tosylate route. researchgate.netmdpi.com In some cases, Brønsted acids can catalyze intramolecular S(_N)2-type alkylations by activating both the leaving group and the nucleophile simultaneously through a bridging transition state. researchgate.net

The use of acid catalysts must be carefully considered, as the strongly acidic conditions can promote carbocation rearrangements, potentially leading to a loss of regiochemical and stereochemical control, which would be undesirable in transformations of a chiral substrate like this compound.

Computational Studies and Density Functional Theory (DFT) Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanistic details of reactions involving tosylates at the molecular level. These studies can elucidate reaction pathways, predict outcomes, and explain experimental observations.

DFT calculations are used to map the potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. For reactions of this compound, computational studies can determine the activation energies (ΔE‡) for the competing S(_N)2 and E2 pathways.

By comparing the calculated energy barriers of the transition states, researchers can predict which pathway is kinetically favored under a given set of conditions. For example, a lower calculated activation barrier for the S(_N)2 transition state compared to the E2 transition state would suggest that substitution is the major reaction pathway. These calculations can also model the effect of the solvent, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate energetic landscape. The stability of intermediates, such as the secondary carbocation in an S(_N)1 pathway, can also be assessed, providing insight into the feasibility of such mechanisms.

DFT is particularly valuable for predicting the selectivity of chemical reactions. researchgate.net

Stereoselectivity: In the context of this compound, DFT can be used to model the transition states for nucleophilic attack. For an S(_N)2 reaction, the geometry of the transition state, showing the incoming nucleophile and the outgoing tosylate group in a pentacoordinate arrangement around the central carbon, can be optimized. The energy of this transition state can be calculated to confirm the favorability of the backside attack that leads to inversion of configuration. mdpi.com DFT calculations have been employed to elucidate the origin of stereoselectivity in various reactions by comparing the energies of different diastereomeric transition state structures. mdpi.com

Regioselectivity: For elimination reactions (E2), this compound can potentially form two different alkenes: 1-butene (B85601) (via removal of a C1 proton) and 2-butene (B3427860) (via removal of a C3 proton). DFT can be used to calculate the activation energies for the transition states leading to each of these products. The transition state with the lower energy will correspond to the major product. This allows for the prediction of whether the Zaitsev (more substituted) or Hofmann (less substituted) product will be favored, depending on the steric bulk of the base and other factors. Machine learning models, sometimes incorporating DFT-derived descriptors, are also emerging as powerful tools for predicting regioselectivity in a wide range of reactions. mit.edursc.orgresearchgate.netnih.gov

Applications of S 2 Hydroxybutyl P Tosylate in Asymmetric Synthesis

Synthesis of Chiral Intermediates and Pharmaceutically Relevant Compounds

The production of single-enantiomer pharmaceutical intermediates is a critical aspect of modern drug development to ensure therapeutic efficacy and minimize potential side effects. Chiral molecules like (S)-2-Hydroxybutyl p-tosylate are instrumental in this endeavor, serving as starting materials for a range of valuable chiral synthons. core.ac.uknih.gov

Precursor for Enantiopure Chiral Alcohols and Amines

The tosylate group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N_2) with a high degree of stereochemical control. This reactivity allows for the conversion of the tosylate into a variety of other functional groups, leading to the synthesis of diverse enantiopure chiral alcohols and amines. nih.govnih.govhims-biocat.eu

The general principle involves the displacement of the tosylate group by a nucleophile. For the synthesis of other chiral alcohols, a nucleophilic source of oxygen, such as hydroxide (B78521) or an alkoxide, can be used. For the synthesis of chiral amines, nucleophiles such as ammonia, primary amines, or azide (B81097) followed by reduction are commonly employed. These reactions typically proceed with inversion of configuration at the stereocenter.

Table 1: Representative Nucleophilic Substitution Reactions for the Synthesis of Chiral Alcohols and Amines

Starting MaterialNucleophileProductStereochemistry
This compoundHydroxide (OH⁻)(R)-Butane-1,2-diolInversion
This compoundSodium Azide (NaN₃) followed by reduction (e.g., H₂/Pd)(R)-2-AminobutanolInversion
This compoundAmmonia (NH₃)(R)-2-AminobutanolInversion

Note: This table represents theoretical applications based on the established reactivity of tosylates. Specific literature examples for these exact transformations with this compound are not extensively documented.

Construction of Chiral Heterocyclic Scaffolds (e.g., Aziridines, Oxazolidinones)

Chiral heterocyclic structures, such as aziridines and oxazolidinones, are prevalent motifs in many biologically active compounds and are therefore important targets in synthetic chemistry. nih.gov this compound can serve as a precursor for the formation of these valuable scaffolds.

The synthesis of N-tosyl aziridines, for example, can be achieved from chiral 2-amino alcohols through a two-step process involving N-tosylation followed by intramolecular cyclization. While this process does not directly start with this compound, a related strategy could be envisioned where a precursor derived from the tosylate undergoes cyclization. A more direct, albeit less commonly documented, approach would involve the intramolecular cyclization of a molecule containing both the tosylate and a nucleophilic nitrogen atom at an appropriate position.

Table 2: General Approach for the Synthesis of Chiral N-Tosyl Aziridines from Amino Alcohols

Starting MaterialReagentsIntermediateProduct
(S)-2-Aminobutanol1. TsCl, Base2. Base(S)-N,O-ditosyl-2-aminobutanol(S)-2-Ethyl-1-tosylaziridine

This table illustrates a common method for aziridine (B145994) synthesis from a related precursor, highlighting a potential, though not directly cited, application pathway for derivatives of this compound.

Contribution to Total Synthesis of Natural Products and Complex Molecules

The total synthesis of natural products and other complex molecules often relies on the use of enantiomerically pure building blocks to construct intricate stereochemical architectures. nih.govnih.govuiowa.eduvanderbilt.edu Chiral synthons derived from readily available starting materials are highly sought after for this purpose. This compound, with its defined stereochemistry and versatile reactivity, represents a potential starting point for the synthesis of fragments of larger, more complex molecules.

While specific examples detailing the direct use of this compound in a completed total synthesis are not widely reported in the literature, its role as a four-carbon chiral building block is conceptually significant. It can be used to introduce a chiral ethyl-substituted stereocenter, a common feature in many natural products. For example, it could be envisioned as a precursor in the synthesis of polyketide or macrolide natural products.

Development of Novel Asymmetric Catalytic Processes

The development of new and efficient asymmetric catalytic methods is a major focus of modern organic chemistry. These processes aim to generate chiral products with high enantioselectivity from achiral or racemic starting materials. Chiral molecules like this compound can play a role in this area, both as substrates for methodology development and as precursors to chiral ligands or catalysts. researchgate.net

Dynamic Kinetic Asymmetric Transformations (DYKATs)

Dynamic Kinetic Asymmetric Transformations (DYKATs) are powerful strategies that combine a kinetic resolution with an in situ racemization of the starting material, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. nih.govnih.govthieme.dersc.org These processes often involve the use of a chiral catalyst that selectively reacts with one enantiomer of a rapidly equilibrating racemic mixture.

While there are no specific reports of this compound being used in DYKAT processes, chiral tosylates, in general, could be suitable substrates for such transformations, particularly in reactions involving transition-metal catalysis where racemization of the starting material can be facilitated.

Enantioconvergent Synthetic Strategies

Enantioconvergent synthesis is a broader term that encompasses any process where a racemic starting material is converted into a single, non-racemic product. This can include DYKATs as well as other strategies. The key feature is the conversion of both enantiomers of the starting material into a single enantiomeric product.

The application of this compound in the development of novel enantioconvergent methods has not been specifically documented. However, the study of the reactivity of such chiral tosylates with various catalytic systems is an active area of research that could lead to the discovery of new enantioconvergent transformations.

Analytical Characterization and Chiral Purity Assessment of S 2 Hydroxybutyl P Tosylate

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of (S)-2-Hydroxybutyl p-Tosylate, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, the expected chemical shifts in the ¹H NMR spectrum are influenced by the electron-withdrawing nature of the tosylate group and the hydroxyl group. The aromatic protons of the p-toluenesulfonate group typically appear as two distinct doublets in the downfield region (around 7-8 ppm). The proton attached to the carbon bearing the tosylate group is expected to be deshielded and appear further downfield compared to a typical secondary alcohol. The methyl and ethyl protons of the butyl chain will resonate in the upfield region.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will show characteristic signals in the aromatic region (around 125-150 ppm). The carbon attached to the oxygen of the tosylate group will be significantly deshielded. The remaining carbons of the butyl group will appear at higher field strengths.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the sulfonate group (S=O) will give rise to strong stretching vibrations typically observed in the ranges of 1350-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring can also be observed in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. Common fragmentation patterns may involve the loss of the tosyl group or cleavage of the butyl chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. The molecular weight of butyl p-toluenesulfonate is 228.31 g/mol .

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and, crucially, the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC):

To separate the (S) and (R) enantiomers of 2-hydroxybutyl p-tosylate, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

A successful chiral HPLC method will show baseline separation of the two enantiomer peaks, enabling accurate determination of the enantiomeric excess. The development of such a method often involves screening different chiral columns and optimizing the mobile phase composition and temperature.

Polarimetry for Optical Rotation Measurements

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound in solution. This property, known as optical activity, is a characteristic feature of enantiomers.

The specific rotation ([α]) is a physical constant for a given chiral compound and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the polarimeter cell. For this compound, a non-zero specific rotation value would be expected, while its enantiomer, (R)-2-Hydroxybutyl p-Tosylate, would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of zero.

The measurement of the specific rotation provides a valuable confirmation of the enantiomeric identity and can be used to estimate the enantiomeric excess of a sample, provided the specific rotation of the pure enantiomer is known. wikipedia.orgamherst.edulibretexts.org

Q & A

Q. Q1. What are the recommended synthetic routes for (S)-2-hydroxybutyl p-tosylate, and how can reaction efficiency be optimized?

Answer:

  • Synthesis : The compound is typically prepared via tosylation of (S)-2-hydroxybutanol using p-toluenesulfonyl chloride (TsCl) in anhydrous conditions. A base (e.g., pyridine or triethylamine) is required to scavenge HCl .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Variables affecting yield include temperature (0–25°C), stoichiometric ratios (1:1.2 alcohol:TsCl), and solvent choice (e.g., dichloromethane for faster kinetics). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. Q2. How should researchers characterize the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Compare retention times with the (R)-enantiomer .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values. Discrepancies >5% warrant re-evaluation of synthesis or purification steps .

Q. Q3. What are the critical storage conditions to ensure compound stability?

Answer:

  • Stability : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Conduct accelerated degradation studies (40°C/75% relative humidity) to assess shelf life. Monitor via NMR for sulfonate ester decomposition .

Advanced Research Questions

Q. Q4. How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound be resolved?

Answer:

  • Cross-Validation :
    • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with computational predictions (DFT-based NMR shifts).
    • IR : Confirm ester carbonyl (~1360 cm⁻¹) and sulfonate (~1170 cm⁻¹) stretches. Discrepancies may indicate solvent interactions or impurities .
  • Data Reconciliation : Use multi-method validation (e.g., mass spectrometry for molecular weight confirmation) and consult crystallographic data if available .

Q. Q5. What experimental designs are suitable for studying the compound’s reactivity in stereoselective alkylation reactions?

Answer:

  • Mechanistic Probes :
    • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
    • Stereochemical Tracking : Employ chiral auxiliaries or catalysts to evaluate retention/inversion of configuration.
    • Control Experiments : Test competing pathways (e.g., SN1 vs. SN2) by varying solvent polarity and nucleophile strength .

Q. Q6. How can researchers address discrepancies in enantiomeric excess (ee) values reported across studies?

Answer:

  • Methodological Audit :
    • Calibration : Validate HPLC methods with racemic and pure enantiomer standards.
    • Error Sources : Assess temperature fluctuations during analysis or column aging.
    • Inter-lab Comparisons : Participate in round-robin testing to harmonize protocols .

Data Analysis and Interpretation

Q. Q7. What statistical approaches are recommended for analyzing kinetic data from reactions involving this compound?

Answer:

  • Nonlinear Regression : Fit time-course data to rate equations (e.g., pseudo-first-order kinetics) using software like OriginLab or KinTek Explorer.
  • Error Propagation : Calculate confidence intervals for rate constants via bootstrapping or Monte Carlo simulations .

Q. Q8. How should researchers document methodological limitations in studies involving this compound?

Answer:

  • Transparency : Explicitly state constraints (e.g., purity thresholds, detection limits) in the Materials and Methods section.
  • Negative Results : Report failed synthetic routes or irreproducible data to guide future work .

Ethical and Reproducibility Considerations

Q. Q9. What practices ensure ethical reporting of synthetic yields and spectral data?

Answer:

  • Data Integrity : Archive raw NMR/HPLC files and publish full spectral parameters (e.g., solvent, frequency).
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing datasets in repositories like Figshare .

Q. Q10. How can conflicting literature on the compound’s physicochemical properties be critically evaluated?

Answer:

  • Systematic Review : Tabulate reported values (melting point, [α]D) and identify outliers. Conduct meta-analyses to assess consensus.
  • Experimental Replication : Reproduce key studies under identical conditions to verify claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.